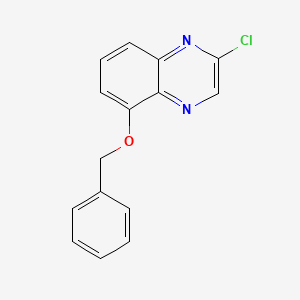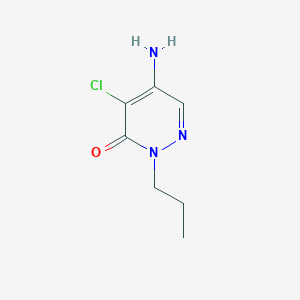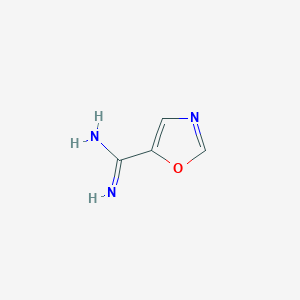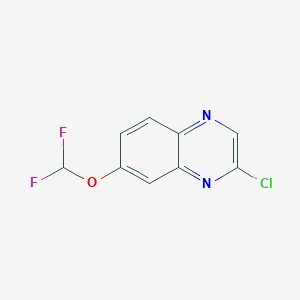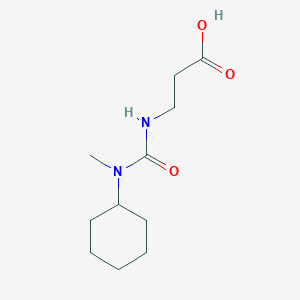
3-(Cyclohexylmethylcarbamoylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexylmethylcarbamoylamino)propanoic acid is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group attached to a carbamoylamino moiety, linked to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexylmethylcarbamoylamino)propanoic acid typically involves the reaction of cyclohexylmethylamine with a suitable carbamoyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Cyclohexylmethylamine + Carbamoyl Chloride: This step involves the formation of the carbamoylamino intermediate.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(cyclohexylmethylcarbamoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexylmethyl ketone or cyclohexylmethyl carboxylic acid.
Reduction: Formation of cyclohexylmethylamine derivatives.
Substitution: Formation of various substituted carbamoylamino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(cyclohexylmethylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues on HIF-α subunits. This inhibition stabilizes HIF-α, allowing it to accumulate and activate the transcription of genes involved in the adaptive response to hypoxia .
Comparación Con Compuestos Similares
Similar Compounds
3-carbamoylpropanoic acid: A simpler analog without the cyclohexylmethyl group.
3-(4-hydroxyphenylamino)propanoic acid: Contains a hydroxyphenyl group instead of the cyclohexylmethyl group.
3-cyclohexanepropionic acid: Lacks the carbamoylamino group but has a similar cyclohexyl structure.
Uniqueness
3-(cyclohexylmethylcarbamoylamino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylmethyl group enhances its hydrophobicity, potentially improving its interaction with hydrophobic pockets in target enzymes.
Propiedades
Fórmula molecular |
C11H20N2O3 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
3-[[cyclohexyl(methyl)carbamoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H20N2O3/c1-13(9-5-3-2-4-6-9)11(16)12-8-7-10(14)15/h9H,2-8H2,1H3,(H,12,16)(H,14,15) |
Clave InChI |
BJPLCSYLGLSUKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
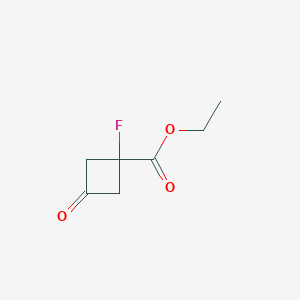
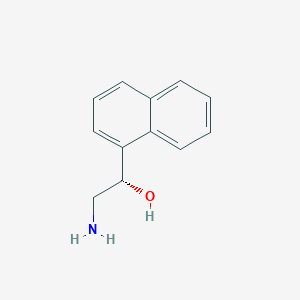

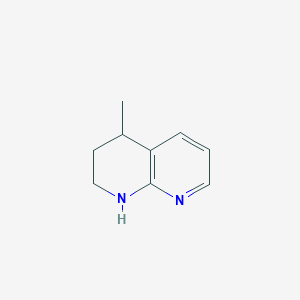
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
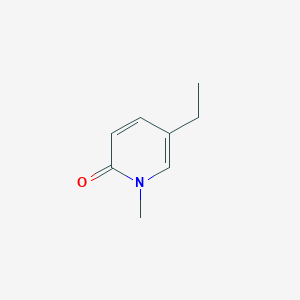
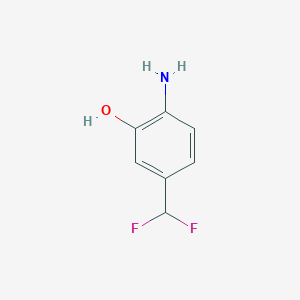
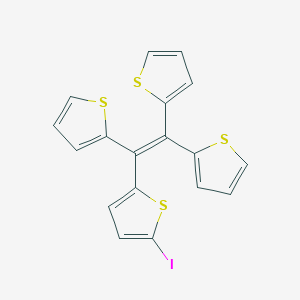
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
